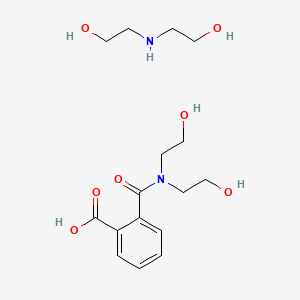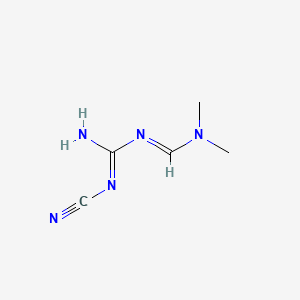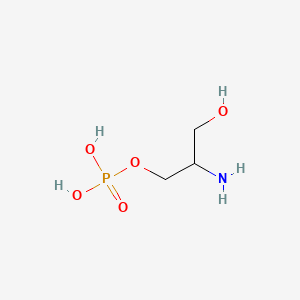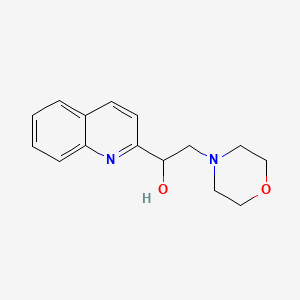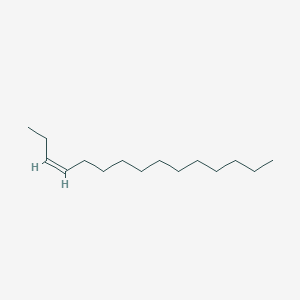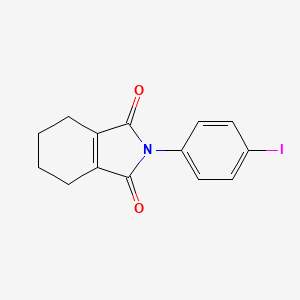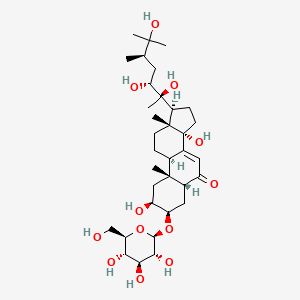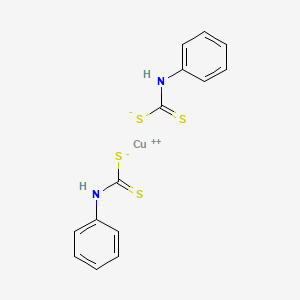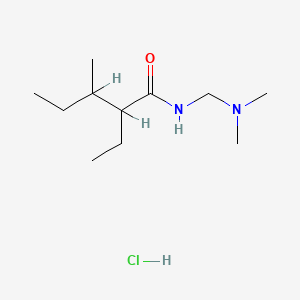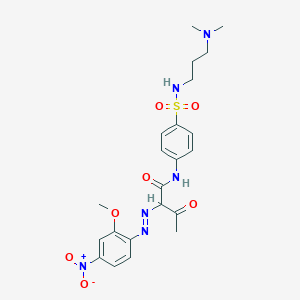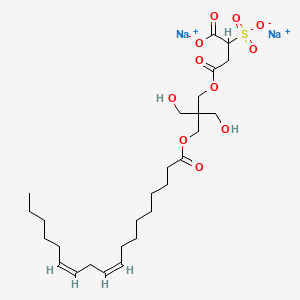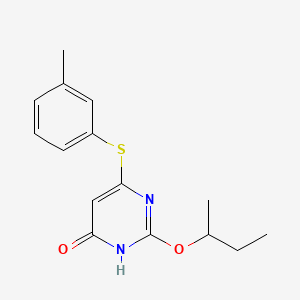
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one is a chemical compound belonging to the pyrimidinone family Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one typically involves the chalcogenation of pyrimidinones. One method involves the metal-free C-3 chalcogenation (sulfenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones. This reaction proceeds under mild conditions and can be executed on a gram scale, yielding high amounts of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interaction with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may involve radical mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound used in similar applications.
3-ArS/ArSe derivatives: These derivatives are synthesized using similar chalcogenation methods and have comparable properties.
Uniqueness
2-sec-Butoxy-6-m-tolylsulfanyl-3H-pyrimidin-4-one stands out due to its specific functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
284681-91-0 |
|---|---|
Molekularformel |
C15H18N2O2S |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-butan-2-yloxy-4-(3-methylphenyl)sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-11(3)19-15-16-13(18)9-14(17-15)20-12-7-5-6-10(2)8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
FRLBFGCAIOQYDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC(=CC(=O)N1)SC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


